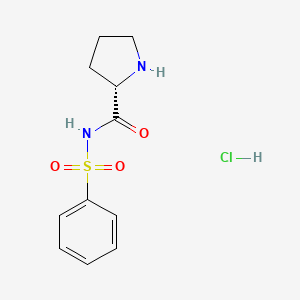

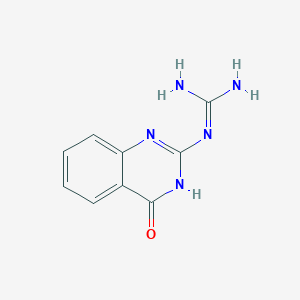

![molecular formula C12H16BrN B1449681 N-[(3-bromophenyl)methyl]-N-methylcyclobutanamine CAS No. 1596608-87-5](/img/structure/B1449681.png)

N-[(3-bromophenyl)methyl]-N-methylcyclobutanamine

Übersicht

Beschreibung

Compounds with a structure similar to “N-[(3-bromophenyl)methyl]-N-methylcyclobutanamine” often belong to the class of organic compounds known as bromobenzenes . Bromobenzenes are compounds containing one or more bromine atoms attached to a benzene ring .

Molecular Structure Analysis

The molecular structure of similar compounds is typically analyzed using techniques such as X-ray diffraction, FTIR, NMR, and MS spectroscopies . These techniques can provide detailed information about the compound’s molecular structure .Chemical Reactions Analysis

The chemical reactions of bromobenzenes depend on the nature of the other substituents on the benzene ring . They can undergo various reactions such as nucleophilic aromatic substitution, Grignard reactions, and coupling reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like “N-[(3-bromophenyl)methyl]-N-methylcyclobutanamine” would depend on its specific structure . These properties can be determined using various analytical techniques .Wissenschaftliche Forschungsanwendungen

DNA Methyltransferase Inhibitors and Cancer Therapy

Research highlights the importance of epimutations, such as hypermethylation, in the etiology of human cancers. DNA methyltransferase inhibitors have shown promise as antitumor agents by reversing these epimutations. This opens a new avenue for novel cancer therapy strategies, emphasizing the need for further development of nonnucleoside inhibitors and optimized treatment schedules for maximal biological effectiveness (Lyko & Brown, 2005).

Novel Synthetic Opioids and Drug Market Impact

A detailed review on the chemistry and pharmacology of non-fentanyl novel synthetic opioids highlights the emergence of these compounds as substances of abuse. The study underscores the importance of international early warning systems in tracking emerging psychoactive substances and the need for preemptive research to provide data for detailed risk assessments (Sharma et al., 2018).

Phenylpiperazine Derivatives in Medicinal Chemistry

The versatility of the N-phenylpiperazine scaffold in medicinal chemistry, particularly for the treatment of CNS disorders, is discussed. This review suggests new research fields to explore with N-phenylpiperazine derivatives, indicating the underutilization of this molecular template despite its proven "druglikeness" and the potential for pharmacokinetic and pharmacodynamic improvements (Maia et al., 2012).

1-Methylcyclopropene and Ethylene Inhibition

The discovery of 1-methylcyclopropene as an inhibitor of ethylene action has significant implications for the agricultural industry, including extending the shelf life of fruits, vegetables, and floricultural crops. This review compiles technological uses for 1-MCP, outlining areas requiring further study to maximize its benefits (Blankenship & Dole, 2003).

Safety And Hazards

Eigenschaften

IUPAC Name |

N-[(3-bromophenyl)methyl]-N-methylcyclobutanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16BrN/c1-14(12-6-3-7-12)9-10-4-2-5-11(13)8-10/h2,4-5,8,12H,3,6-7,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDEKGQZFMIZPDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=CC(=CC=C1)Br)C2CCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(3-bromophenyl)methyl]-N-methylcyclobutanamine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

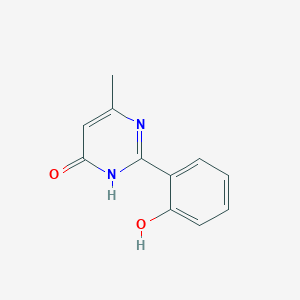

![Benzofuro[3,2-D]pyrimidin-4(3H)-one](/img/structure/B1449600.png)

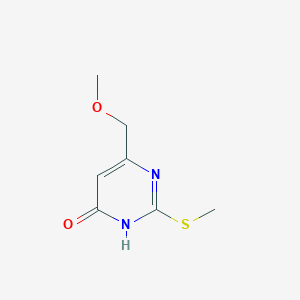

![1,3,2-Dioxaborolane, 2-[4-[(4-fluorophenyl)methoxy]phenyl]-4,4,5,5-tetramethyl-](/img/structure/B1449608.png)

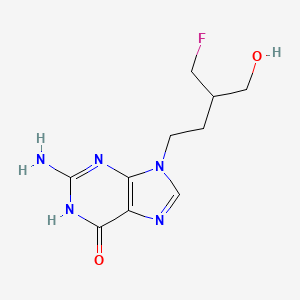

![5-(4-Chlorophenyl)-2-{[(2-piperazin-1-ylethyl)amino]methylene}cyclohexane-1,3-dione](/img/structure/B1449610.png)

![4-(6-Methyl-5-oxo-4,5-dihydro-[1,2,4]triazin-3-ylamino)-benzoic acid](/img/structure/B1449616.png)

![1-(4-fluorophenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1449618.png)

![2-[(benzyloxy)amino]-5-{(Z)-[2-(trifluoromethyl)phenyl]methylidene}-1,3-thiazol-4-one](/img/structure/B1449619.png)